5,7-Dichloroquinoline
Overview
Description
5,7-Dichloroquinoline: is an organic compound with the molecular formula C₉H₅Cl₂N . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of chlorine atoms at the 5th and 7th positions of the quinoline ring structure imparts unique chemical properties to this compound. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
5,7-Dichloroquinoline is a derivative of quinoline, which has been found to have antimicrobial, antimalarial, and anticancer activity . The primary targets of this compound are likely similar to those of other quinoline derivatives, such as the heme detoxification pathway in Plasmodium parasites and lysosomes in cells .
Mode of Action
Like other quinoline derivatives, this compound likely inhibits heme detoxification within the Plasmodium food vacuole, leading to the accumulation of toxic heme and parasite death . It may also accumulate preferentially in the lysosomes of cells .
Biochemical Pathways
Given its similarity to other quinoline derivatives, it may interfere with the heme detoxification pathway in plasmodium parasites, leading to their death . It may also affect cellular processes by accumulating in lysosomes .
Result of Action
This compound has been found to have antimicrobial, antimalarial, and anticancer activity . In particular, it has shown significant growth inhibition of both sensitive strains of Plasmodium falciparum . It also has insecticidal effects on larval vectors of malaria and dengue diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the offshore area has gradually become the final reception of pollutants produced by industry, agriculture, and service industries . These pollutants can affect the distribution and activity of this compound in the environment.
Biochemical Analysis
Biochemical Properties
5,7-Dichloroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby affecting cellular replication processes . Additionally, it can bind to DNA and RNA, interfering with their normal functions and leading to alterations in gene expression .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can disrupt the normal signaling pathways by inhibiting key enzymes and receptors involved in signal transduction . This disruption can lead to altered cellular responses, including changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can modulate gene expression by binding to DNA and RNA, resulting in the upregulation or downregulation of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can affect various metabolic pathways and cellular processes. Additionally, this compound can interact with DNA and RNA, leading to changes in their structure and function. This interaction can result in the inhibition of transcription and translation processes, ultimately affecting protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. It has been observed that the stability and activity of this compound can vary over time. For instance, prolonged exposure to this compound can lead to its degradation, resulting in reduced efficacy . Additionally, long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its therapeutic potential and toxicity. It has been found that the effects of this compound vary with different dosages. At lower doses, this compound can exhibit therapeutic effects, such as antimalarial and antimicrobial activity . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of this compound. Additionally, this compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and can bind to various proteins within the cell . This binding can influence its localization and accumulation within different cellular compartments. Additionally, the distribution of this compound within tissues can affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been observed that this compound can localize to specific cellular compartments, such as the nucleus and mitochondria . This localization can be influenced by targeting signals and post-translational modifications. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5,7-Dichloroquinoline typically involves the Gould–Jacobs reaction, which is a series of reactions starting with the condensation of an aniline derivative with an alkoxy methylenemalonic ester or acyl malonic ester. The process involves the following steps :
Condensation: Aniline or an aniline derivative reacts with ethyl ethoxymethylenemalonate to form anilidomethylenemalonic ester.
Cyclization: The intermediate undergoes a 6-electron cyclization process to form 4-hydroxy-3-carboalkoxyquinoline.
Saponification: The ester group is hydrolyzed to form the carboxylic acid.
Decarboxylation: The carboxylic acid is decarboxylated to yield 4-hydroxyquinoline.
Chlorination: The final step involves the chlorination of 4-hydroxyquinoline to produce this compound.
Industrial Production Methods:
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-temperature conditions and specific catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
5,7-Dichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 5th and 7th positions can be substituted by nucleophiles such as amines, thiols, and hydrazines.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Cyclization: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and hydrazines.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substituted Quinoline Derivatives: Products formed by nucleophilic substitution reactions.
Oxidized and Reduced Quinoline Derivatives: Products formed by oxidation and reduction reactions.
Fused Ring Systems: Products formed by cyclization reactions.
Scientific Research Applications
Chemistry:
5,7-Dichloroquinoline is used as a building block in the synthesis of various organic compounds.
Biology:
In biological research, this compound is used to study the structure-activity relationships of quinoline derivatives. It is also employed in the development of new antimicrobial and antimalarial agents .
Medicine:
This compound derivatives have shown promising activity against various diseases, including malaria and cancer. They are used in the development of new therapeutic agents with improved efficacy and reduced side effects .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its derivatives are also employed in the synthesis of advanced materials with specific electronic and optical properties .
Comparison with Similar Compounds
4,7-Dichloroquinoline: A closely related compound with chlorine atoms at the 4th and 7th positions.
5,7-Dichloro-8-quinolinol: A derivative with an additional hydroxyl group at the 8th position.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Uniqueness:
5,7-Dichloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown higher potency and selectivity in various applications compared to other quinoline derivatives .
Properties
IUPAC Name |
5,7-dichloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYGNPWMLQHOGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Cl)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617812 | |
Record name | 5,7-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4964-77-6 | |
Record name | 5,7-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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